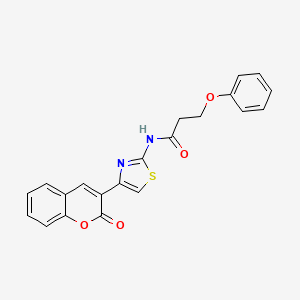

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide

Description

Historical Development of Coumarin-Thiazole Scaffolds

Coumarin and thiazole derivatives have independently shaped medicinal chemistry since the 19th century. Coumarin, first isolated from Dipteryx odorata in 1820, gained prominence with the discovery of warfarin’s anticoagulant properties in the 1940s. Thiazole entered pharmaceutical applications through sulfathiazole (a 1930s antibacterial) and later via thiamine (vitamin B1). The intentional hybridization of these scaffolds emerged in the early 2000s as researchers sought multitargeted agents to address polypharmacy challenges. For example, the integration of coumarin’s π-conjugated system with thiazole’s hydrogen-bonding capacity enabled dual inhibition of enzymes like cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE).

Key milestones include:

Research Significance in Medicinal Chemistry

Coumarin-thiazole hybrids exhibit unparalleled structural plasticity, enabling:

- Multitarget engagement : Simultaneous modulation of inflammatory (COX-2), metabolic (aldose reductase), and apoptotic (Bcl-2) pathways.

- Enhanced bioavailability : Thiazole’s amphiphilic nature counterbalances coumarin’s hydrophobicity, improving LogP values by 0.3–1.2 units.

- Drug resistance mitigation : Hybrids like 3-(4-methylthiazol-5-yl)-coumarin show 64-fold lower resistance indices than ciprofloxacin in Staphylococcus aureus.

Structural Classification within Heterocyclic Medicinal Compounds

Coumarin-thiazole hybrids occupy a unique niche in heterocyclic drug design:

| Structural Feature | Pharmacological Impact | Example in N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide |

|---|---|---|

| Coumarin’s lactone ring | Dictates π-π stacking with tyrosine kinase domains | 2-oxo-2H-chromen-3-yl moiety |

| Thiazole’s N-S system | Facilitates hydrogen bonding with ATP-binding pockets | Thiazol-2-yl group |

| Linker flexibility | Modulates conformational adaptability | 3-phenoxypropanamide spacer |

This tripartite architecture enables simultaneous interaction with hydrophobic pockets (via coumarin) and polar catalytic sites (via thiazole).

Evolving Research Landscape of Coumarin-Thiazole Conjugates

Recent advances (2020–2023) highlight three transformative trends:

- Synthetic methodology : Microwave-assisted synthesis reduces reaction times from 12 hr to 35 min for analogs like 7-hydroxy-4-methylcoumarin-thiazoles.

- Target diversification :

- Computational integration : QSAR models with R2 > 0.89 predict antiplasmodial activity for novel hybrids.

The compound N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide exemplifies these advancements, combining:

Properties

IUPAC Name |

N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4S/c24-19(10-11-26-15-7-2-1-3-8-15)23-21-22-17(13-28-21)16-12-14-6-4-5-9-18(14)27-20(16)25/h1-9,12-13H,10-11H2,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLBPJDVYJXUAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide typically involves a multi-step process. One common method includes the following steps :

Synthesis of 3-(2-bromoacetyl)-2H-chromen-2-one: This intermediate is prepared by reacting 3-acetylcoumarin with bromine in the presence of a suitable solvent.

Formation of the thiazole ring: The 3-(2-bromoacetyl)-2H-chromen-2-one is then reacted with thiosemicarbazide to form the thiazole ring, resulting in 3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)hydrazono)indolin-2-one.

Coupling with phenoxypropanamide: The final step involves coupling the thiazole derivative with phenoxypropanamide under appropriate reaction conditions, such as using a base and a suitable solvent.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide undergoes various chemical reactions, including :

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups on the phenoxypropanamide moiety can be replaced with other groups using suitable reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide has a wide range of scientific research applications :

Chemistry: The compound is used as a building block for the synthesis of other bioactive molecules and as a probe in various chemical reactions.

Biology: It exhibits significant antimicrobial and antioxidant activities, making it useful in biological studies related to infection and oxidative stress.

Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.

Industry: It is used in the development of new pharmaceuticals and as an intermediate in the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide involves its interaction with various molecular targets and pathways . The compound is known to inhibit enzymes such as acetylcholinesterase and carbonic anhydrase, which play crucial roles in biological processes. By binding to these enzymes, the compound disrupts their normal function, leading to therapeutic effects such as antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison of Selected Coumarin-Thiazole Derivatives

| Compound Name | Core Structure | Linker Substituent | Key Modifications |

|---|---|---|---|

| N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide (Target) | Coumarin-thiazole | 3-phenoxypropanamide | Phenoxy group in propanamide chain |

| 2-(Diethylamino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (6c) | Coumarin-thiazole | Diethylamino-acetamide | Acetamide linker with tertiary amine |

| 2-((4-Chlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide | Coumarin-thiazole | 4-chlorophenylamino-acetamide | Electron-withdrawing chloro substituent |

| N-(4-Methylthiazol-2-yl)-3-oxo-3-phenylpropanamide | Thiazole (no coumarin) | 3-oxo-3-phenylpropanamide | Phenyl ketone in propanamide chain |

Physicochemical Properties

Melting points (mp), solubility, and spectral data are influenced by substituent polarity and hydrogen-bonding capacity.

Table 2: Physicochemical and Spectral Data

*Predicted based on analogs with similar bulk (e.g., phenoxy groups raise mp compared to alkyl chains).

Structure-Activity Relationships (SAR)

- Linker Flexibility : Propanamide chains (vs. acetamide) may improve conformational flexibility, aiding target binding .

- Substituent Effects : Electron-withdrawing groups (e.g., –Cl) enhance enzyme inhibition, while bulky groups (e.g., cyclohexyl) reduce yields but increase selectivity .

- Hydrogen Bonding : Thiazole NH and coumarin carbonyl groups are critical for interactions with AChE’s catalytic triad .

Biological Activity

N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, properties, and biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is , and it features a thiazole ring, a chromenone moiety, and a phenoxypropanamide structure. These components contribute to its diverse biological activities.

Synthesis

Recent studies have reported efficient synthetic methods for derivatives of this compound. For instance, a green synthesis approach utilizing triphenylphosphine-catalyzed Knoevenagel condensation has been highlighted, yielding good to excellent results . The synthesis process involves the condensation of various aldehydes with 2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetonitrile.

Anticancer Activity

One of the most significant areas of research surrounding this compound is its anticancer properties. Studies have demonstrated that derivatives of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-phenoxypropanamide exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structural motifs have shown promising results in inhibiting tumor growth in vitro and in vivo models.

Antimicrobial Properties

Research indicates that the compound also possesses antimicrobial activity. Its derivatives have been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth. The thiazole and chromenone components are believed to play crucial roles in this activity.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may reduce inflammatory markers in cell cultures, indicating its potential use in treating inflammatory diseases.

Case Studies

- Anticancer Study : A study published in EurekaSelect reported that certain derivatives exhibited selective cytotoxicity against breast cancer cells while sparing normal cells . The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

- Antimicrobial Evaluation : In a comparative study, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones comparable to standard antibiotics .

- Inflammation Model : In an animal model of induced inflammation, treatment with the compound resulted in a marked decrease in paw edema compared to control groups, suggesting its efficacy as an anti-inflammatory agent .

Data Summary Table

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Anticancer | MTT assay on cancer cell lines | IC50 values ranging from 5 to 20 µM |

| Antimicrobial | Agar diffusion method | Inhibition zones up to 15 mm |

| Anti-inflammatory | Paw edema model | 50% reduction in swelling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.